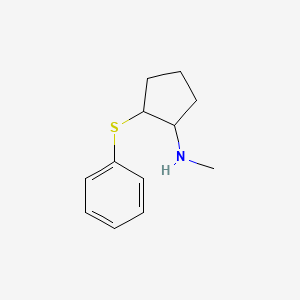
Cyclopentanamine, N-methyl-2-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanamine, N-methyl-2-(phenylthio)- is a chemical compound with the molecular formula C12H17NS This compound is characterized by a cyclopentane ring bonded to an amine group, with a phenylthio substituent and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanamine, N-methyl-2-(phenylthio)- can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with methylamine to form N-methylcyclopentanamine. This intermediate can then be reacted with phenylthiol in the presence of a suitable catalyst to yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanamine, N-methyl-2-(phenylthio)- may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process would likely include steps such as the purification of intermediates and the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanamine, N-methyl-2-(phenylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, where the phenylthio group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Cyclopentanamine, N-methyl-2-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopentanamine, N-methyl-2-(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can engage in hydrophobic interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanamine: Lacks the phenylthio and methyl groups, making it less hydrophobic and potentially less active in certain biological contexts.
N-methylcyclopentanamine: Similar structure but without the phenylthio group, affecting its reactivity and interaction with molecular targets.
Phenylthio-substituted amines: Compounds with similar phenylthio groups but different amine structures, which can influence their chemical and biological properties.
Uniqueness
Cyclopentanamine, N-methyl-2-(phenylthio)- is unique due to the combination of its cyclopentane ring, N-methyl group, and phenylthio substituent. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
648419-45-8 |
|---|---|
Molecular Formula |
C12H17NS |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-methyl-2-phenylsulfanylcyclopentan-1-amine |
InChI |
InChI=1S/C12H17NS/c1-13-11-8-5-9-12(11)14-10-6-3-2-4-7-10/h2-4,6-7,11-13H,5,8-9H2,1H3 |
InChI Key |
JEYOBCLRIKQPHO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC1SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















